N-[Di(propan-2-yl)boranyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Di(propan-2-yl)boranyl]pyridin-2-amine: is an organic compound that features a boron atom bonded to two isopropyl groups and a pyridin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with di(propan-2-yl)borane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Di(propan-2-yl)boranyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-[Di(propan-2-yl)boranyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[Di(propan-2-yl)boranyl]pyridin-2-amine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming stable boronate esters or amine-boron complexes. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor to various organolithium reagents.
Triisopropylamine: A tertiary amine with similar steric properties.
Uniqueness
N-[Di(propan-2-yl)boranyl]pyridin-2-amine is unique due to the presence of both boron and pyridine moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
114502-05-5 |
---|---|
Molecular Formula |
C11H19BN2 |
Molecular Weight |
190.10 g/mol |
IUPAC Name |
N-di(propan-2-yl)boranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-9(2)12(10(3)4)14-11-7-5-6-8-13-11/h5-10H,1-4H3,(H,13,14) |
InChI Key |
LKBDKSKERUIKQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(C(C)C)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.